5-acetyl-1H-indole-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-acetyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6(13)7-2-3-9-8(4-7)5-10(12-9)11(14)15/h2-5,12H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPPDGXVPFOREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547227 | |
| Record name | 5-Acetyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31380-57-1 | |
| Record name | 5-Acetyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Chemical Modifications of 5 Acetyl 1h Indole 2 Carboxylic Acid
Established Synthetic Pathways for 5-acetyl-1H-indole-2-carboxylic acid
The synthesis of this compound is not typically a single-step process but rather a multi-step sequence that involves the initial construction of the core indole (B1671886) structure, followed by the introduction or modification of functional groups at specific positions.
Formation of the Indole Ring System
The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system. rsc.orgwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgresearchgate.net
For the synthesis of the 5-acetyl-1H-indole scaffold, a plausible starting material is 4-acetylphenylhydrazine. This substituted hydrazine (B178648) is reacted with a suitable keto-ester, such as ethyl pyruvate (B1213749), under acidic conditions (e.g., using Brønsted acids like H₂SO₄, HCl, or polyphosphoric acid, or Lewis acids like ZnCl₂) to form the corresponding hydrazone. wikipedia.orgnih.gov The subsequent intramolecular cyclization, which involves a rsc.orgrsc.org-sigmatropic rearrangement, leads to the formation of the indole ring with the acetyl group at the C5 position. wikipedia.org
Table 1: Key Steps in Fischer Indole Synthesis
| Step | Description | Reactants | Intermediate/Product |
| 1 | Hydrazone Formation | 4-acetylphenylhydrazine, Ethyl pyruvate | Ethyl 2-((2-(4-acetylphenyl)hydrazono)propanoate |
| 2 | Tautomerization | Ethyl 2-((2-(4-acetylphenyl)hydrazono)propanoate | Ene-hydrazine intermediate |
| 3 | rsc.orgrsc.org-Sigmatropic Rearrangement | Ene-hydrazine intermediate | Di-imine intermediate |
| 4 | Cyclization & Aromatization | Di-imine intermediate | Ethyl 5-acetyl-1H-indole-2-carboxylate |
Functionalization at C5 (Acetyl Group) and C2 (Carboxylic Acid Group)
The strategic placement of the acetyl and carboxylic acid groups is crucial and is typically achieved through the selection of appropriate starting materials and subsequent reactions.
C5-Acetyl Group: The acetyl group at the C5 position is incorporated by starting the synthesis with a benzene (B151609) ring already containing this functionality. Using 4-acetylphenylhydrazine in the Fischer indole synthesis directly places the acetyl group at the desired C5 position of the resulting indole. orgsyn.org An alternative, though often less regioselective, method would be the Friedel-Crafts acylation of a pre-formed indole-2-carboxylic acid ester. wikipedia.orgsigmaaldrich.comresearchgate.netorganic-chemistry.org This electrophilic aromatic substitution would likely require a Lewis acid catalyst like aluminum chloride and an acylating agent such as acetyl chloride or acetic anhydride. wikipedia.orgresearchgate.netorganic-chemistry.org However, controlling the position of acylation on the indole ring can be challenging, as the C3 position is often more reactive. chemijournal.com
C2-Carboxylic Acid Group: The carboxylic acid at the C2 position is most commonly introduced by first synthesizing an ester derivative, typically ethyl 5-acetyl-1H-indole-2-carboxylate. This ester is then hydrolyzed to the corresponding carboxylic acid. combichemistry.com Alkaline hydrolysis, using a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, is a standard method to convert the ester to the carboxylate salt, which is then acidified to yield the final carboxylic acid. orgsyn.orgmdpi.com
Multi-step Synthesis Approaches
A complete synthetic route to this compound combines the formation of the indole ring with the management of the functional groups. A representative multi-step approach is outlined below:
Hydrazone Formation: Reaction of 4-acetylphenylhydrazine with ethyl pyruvate to form ethyl 2-((2-(4-acetylphenyl)hydrazono)propanoate).
Fischer Indole Cyclization: The hydrazone is treated with an acid catalyst (e.g., polyphosphoric acid) at elevated temperatures to induce cyclization and form ethyl 5-acetyl-1H-indole-2-carboxylate. organic-chemistry.org
Ester Hydrolysis: The resulting ethyl ester is subjected to basic hydrolysis (e.g., with aqueous NaOH), followed by acidic workup to yield the final product, this compound. mdpi.com
This approach ensures the correct placement of both the C5-acetyl group and the C2-carboxylic acid group.
Chemical Reactions and Reactivity of this compound
The chemical reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid at the C2 position and the acetyl group at the C5 position.
Carboxylic Acid Group Transformations
The carboxylic acid group at the C2 position can undergo a variety of standard transformations to produce a range of derivatives. fishersci.co.uk
Esterification: The carboxylic acid can be converted to its corresponding esters through reactions like the Fischer esterification. nih.gov This involves reacting the acid with an alcohol (e.g., ethanol, methanol) in the presence of a strong acid catalyst, such as sulfuric acid. nih.gov
Amide Formation: Amides can be synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the use of a coupling agent to activate the carboxylic acid. fishersci.co.ukresearchgate.net Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride is a versatile intermediate for the synthesis of esters and amides. fishersci.co.uk
Table 2: Common Transformations of the Carboxylic Acid Group
| Reaction | Reagents | Product Type |
| Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amide Formation | Amine (e.g., RNH₂), Coupling Agent (e.g., EDC) | Amide |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride |
Acetyl Group Reactions
The acetyl group at the C5 position behaves as a typical aryl ketone and can undergo reactions at the carbonyl carbon or the adjacent methyl group.
Reduction of the Carbonyl: The ketone of the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). More vigorous reduction, such as the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction, can reduce the acetyl group completely to an ethyl group.
Reactions of the α-Methyl Group: The methyl protons adjacent to the carbonyl are weakly acidic and can be removed by a strong base to form an enolate. This enolate can then participate in various reactions, such as aldol (B89426) condensations with aldehydes or ketones, or halogenation reactions.
Electrophilic Aromatic Substitution on the Indole Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. The indole ring is an electron-rich heterocycle, rendering it highly reactive towards electrophiles. nih.gov The reaction typically proceeds through a two-step mechanism: the initial attack by the aromatic π-system on the electrophile to form a resonance-stabilized carbocation (an arenium ion), followed by deprotonation to restore aromaticity. eurjchem.comgoogle.com
For the indole scaffold, substitution is overwhelmingly favored at the C3 position due to the ability of the nitrogen atom to stabilize the cationic intermediate more effectively. However, in this compound, the C2 and C5 positions are already substituted. The reactivity of the remaining positions (C3, C4, C6, C7) is modulated by the electronic effects of the existing acetyl and carboxyl groups.
Directing Effects: The carboxylic acid group at C2 is an electron-withdrawing group, which deactivates the pyrrole (B145914) ring towards EAS. Conversely, the acetyl group at C5 is also deactivating and acts as a meta-director for substitution on the benzene ring. google.com The interplay of these effects with the inherent reactivity of the indole nucleus makes predicting the site of further substitution complex. Despite the deactivating C2-substituent, the pyrrole ring generally remains more activated than the benzene ring, suggesting that if a reaction were to occur, it would likely be at C3. However, electrophilic substitution on the benzene moiety (C4, C6, C7) would be significantly disfavored due to the deactivating nature of the C5-acetyl group.
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
The modification of a lead compound at various positions is a critical strategy in medicinal chemistry to develop analogues with improved potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers several key positions for such derivatization to conduct Structure-Activity Relationship (SAR) studies. The primary sites for modification include the indole nitrogen (N1), the carboxylic acid at C2, and the remaining open positions on the indole ring (C3, C4, C6, C7).
Alkylation or acylation at the N1 position of the indole ring is a common strategy to explore SAR. The nitrogen atom of the indole ring is weakly acidic and can be deprotonated by a suitable base (e.g., sodium hydride, potassium hydroxide) to form an indolide anion. This anion can then act as a nucleophile, reacting with various electrophiles like alkyl halides, benzyl (B1604629) halides, or acyl chlorides to yield N-substituted derivatives.
While specific examples starting from this compound are scarce, the general methodology is well-established for the parent indole-2-carboxylic acid. For instance, ethyl 1H-indole-2-carboxylate can be N-methylated using dimethyl carbonate and K₂CO₃, followed by hydrolysis to yield 1-methyl-1H-indole-2-carboxylic acid. A similar approach could be applied to introduce a variety of substituents at the N1 position of the 5-acetyl analogue, allowing for the investigation of how steric and electronic properties at this position affect biological activity.
Table 1: Representative N-Alkylation Reactions of Indole-2-Carboxylates Note: This table shows examples from related indole compounds to illustrate the general synthetic methodology, as specific data for this compound is not available.
| Starting Material | Reagent | Product | Reference |
| Ethyl 1H-indole-2-carboxylate | Dimethyl carbonate, K₂CO₃ | Ethyl 1-methyl-1H-indole-2-carboxylate | |
| Ethyl 1H-indole-2-carboxylate | Benzyl chloride, KOH | Ethyl 1-benzyl-1H-indole-2-carboxylate | |
| Ethyl 1H-indole-2-carboxylate | Allyl bromide, KOH | 1-Allyl-1H-indole-2-carboxylic acid |
Indole-2-carboxamide Analogues
The conversion of the C2-carboxylic acid to an amide is one of the most frequently employed derivatization strategies for this class of compounds. Indole-2-carboxamides are a prominent class of compounds with a wide range of biological activities. The synthesis of these analogues from this compound would typically involve a two-step process. First, the carboxylic acid is activated, commonly by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, peptide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-hydroxybenzotriazole (HOBt) can be used to form an active ester intermediate in situ.
In the second step, the activated acid derivative is treated with a desired primary or secondary amine to form the corresponding amide. This method allows for the introduction of a vast array of substituents, enabling a thorough exploration of the SAR. Studies on various 5-substituted indole-2-carboxamides have shown that the nature of the substituent on the amide nitrogen can drastically influence biological activity.
Table 2: Common Coupling Reagents for Indole-2-carboxamide Synthesis Note: This table lists general methods applicable to the synthesis of 5-acetyl-1H-indole-2-carboxamide analogues.
| Carboxylic Acid Activator | Additive (if any) | Amine Source | General Applicability | Reference |
| Thionyl Chloride (SOCl₂) | None | Primary/Secondary Amines | Forms acid chloride intermediate | |
| EDCI | HOBt | Primary/Secondary Amines | In situ amide bond formation | |
| BOP reagent | DIPEA (base) | Primary/Secondary Amines | Peptide coupling |
Modifications at Other Positions of the Indole Ring
Further diversification can be achieved by introducing substituents at the remaining available positions on the indole ring (C3, C4, C6, and C7). As discussed, direct electrophilic substitution would likely target the C3 position. For instance, reactions like bromination or nitration could potentially introduce new functional groups at C3, which could then be used for further synthetic transformations.
Modifying the benzene portion of the ring (C4, C6, C7) is more challenging due to the deactivating effect of the C5-acetyl group. However, modern cross-coupling reactions and C-H activation strategies have opened new avenues for such modifications. For example, ruthenium-catalyzed C-H arylation has been reported for indole carboxylic acids, allowing for the introduction of aryl groups at various positions on the benzene ring, a strategy that could potentially be applied to the 5-acetyl derivative.
Optimization of Synthetic Methodologies for Enhanced Yield and Purity
While specific process development reports for the synthesis of this compound are not detailed in the scientific literature, general synthetic routes for indole-2-carboxylic acids, such as the Reissert and Fischer indole syntheses, form the basis for its preparation. A common route to substituted indole-2-carboxylic acids involves the condensation of a substituted aniline (B41778) (in this case, 4-aminoacetophenone) with a pyruvate derivative, followed by cyclization.
Optimization of such a multi-step synthesis would focus on several key aspects:
Starting Materials: Using readily available and cost-effective starting materials.
Reaction Conditions: Fine-tuning parameters such as solvent, temperature, catalyst, and reaction time for each step to maximize conversion and minimize side-product formation. For example, in Fischer indole synthesis, the choice of acid catalyst and the method for removing water can significantly impact the yield of the cyclization step.
Purification: Developing efficient purification protocols, such as crystallization or selective extraction, to isolate the final product with high purity, avoiding the need for costly chromatographic methods.
Process Safety and Environmental Impact: Selecting less hazardous reagents and solvents and minimizing waste generation to ensure the process is safe and scalable.
A patent for the synthesis of a related compound, 5-acetyl-1H-pyrazole-3-carboxylic acid, highlights strategies like pH control and intermediate isolation to improve yield and purity, demonstrating the type of optimization that would be relevant. Although for a different heterocyclic system, these principles of controlling reaction conditions to favor product formation and simplify purification are universally applicable for enhancing the efficiency of a synthetic process.
Advanced Spectroscopic and Computational Characterization in the Study of 5 Acetyl 1h Indole 2 Carboxylic Acid and Its Analogs
Spectroscopic Analysis of 5-acetyl-1H-indole-2-carboxylic acid and Derivatives
Spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography each provide unique and complementary information about the molecular structure of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. echemi.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional moieties: the carboxylic acid, the acetyl group, and the indole (B1671886) ring.
The carboxylic acid group gives rise to two particularly distinct signals:
A very broad O-H stretching band, typically appearing in the range of 2500–3300 cm⁻¹. This broadening is a hallmark of the intermolecular hydrogen bonding between carboxylic acid molecules. echemi.com
A sharp and intense C=O (carbonyl) stretching band, generally observed between 1700–1725 cm⁻¹. echemi.com
The acetyl group at the C5 position introduces another strong carbonyl (C=O) stretching absorption. Conjugation with the indole ring would likely place this peak at a slightly lower frequency than a typical aliphatic ketone, generally in the 1660-1700 cm⁻¹ range. The indole ring itself contributes a characteristic N-H stretching vibration, which appears as a sharp to medium band around 3300-3500 cm⁻¹. Studies on related compounds, such as 5-methoxy-1H-indole-2-carboxylic acid, show a sharp N-H stretching band around 3342 cm⁻¹. mdpi.com
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500–3300 | Broad, Strong |
| Indole N-H | Stretch | 3300–3500 | Medium, Sharp |
| Carboxylic Acid C=O | Stretch | 1700–1725 | Strong, Sharp |
| Acetyl C=O | Stretch | 1660–1700 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450–1600 | Medium to Weak |
| Carboxylic Acid C-O | Stretch | 1210–1320 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide precise information about the chemical environment of each proton.
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and would appear as a broad singlet far downfield, typically in the 10-13 ppm region. chemicalbook.comlibretexts.org
Indole Proton (-NH): The N-H proton of the indole ring is also significantly deshielded and is expected to resonate as a broad singlet between 11.0 and 12.0 ppm. chemicalbook.com
Aromatic Protons: The protons on the indole ring would appear in the aromatic region (7.0-8.5 ppm). The substitution pattern at C2 and C5 would lead to a specific set of signals and coupling patterns that confirm the structure.
Acetyl Protons (-COCH₃): The three equivalent protons of the methyl group would appear as a sharp singlet, typically around 2.5 ppm.
Indole C3-H: The proton at the C3 position of the indole ring is expected to appear as a singlet around 7.2-7.4 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Carbonyl Carbons: Two distinct carbonyl signals are expected. The carboxylic acid carbonyl (C=O) typically resonates in the 160-180 ppm range, while the ketone carbonyl of the acetyl group would appear further downfield, closer to 190-200 ppm. libretexts.orglibretexts.org
Indole Ring Carbons: The carbons of the indole ring would produce a series of signals in the aromatic region, generally between 110 and 140 ppm. For example, in ethyl 5-nitro-1H-indole-2-carboxylate, the indole carbons appear between 110 and 140 ppm. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Carboxylic Acid | 10.0 - 13.0 | broad s | 1H, -COOH |
| Indole NH | 11.0 - 12.0 | broad s | 1H, -NH |
| Aromatic | 7.0 - 8.5 | m | 4H, Ar-H |
| Acetyl | ~2.5 | s | 3H, -CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| Acetyl Carbonyl | 190 - 200 | C=O | |
| Carboxyl Carbonyl | 160 - 180 | COOH | |
| Aromatic/Indole | 110 - 140 | 8C, Ar-C | |
| Acetyl Methyl | 20 - 30 | -CH₃ |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing clues about its structure through fragmentation patterns. The molecular formula of this compound is C₁₁H₉NO₃, giving it a molecular weight of 203.19 g/mol . scbt.com
In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision. For related indole-2-carboxylic acid derivatives, analysis is often performed using electrospray ionization (ESI). In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed. cam.ac.uk In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be detected. mdpi.comdovepress.com Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the acetyl group (-CH₃CO, 43 Da).
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Studies on 5-methoxy-1H-indole-2-carboxylic acid reveal that the molecules form cyclic dimers in the crystal lattice through strong intermolecular hydrogen bonds between the carboxylic acid groups (O-H···O). mdpi.comnih.gov Furthermore, these dimers are linked by additional hydrogen bonds involving the indole N-H group and an oxygen atom from an adjacent molecule (N-H···O), creating extended supramolecular structures. mdpi.com It is highly probable that this compound would exhibit similar dimeric structures driven by carboxylic acid hydrogen bonding, with the acetyl group's carbonyl oxygen potentially participating in further intermolecular interactions. Such an analysis provides unambiguous data on bond lengths, bond angles, and the precise nature of molecular packing in the solid state.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry serves as a powerful complement to experimental techniques, allowing for the prediction of molecular properties and the interpretation of spectroscopic data.
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations can be used to optimize the molecular geometry of this compound, predicting its most stable conformation.
Furthermore, DFT is widely used to calculate theoretical vibrational frequencies. researchgate.net These calculated frequencies can be compared with experimental IR spectra to aid in the assignment of specific absorption bands. For instance, a DFT study on 5-methoxy-1H-indole-2-carboxylic acid showed good agreement between the calculated vibrational frequencies and the experimental IR spectrum, confirming assignments for the N-H and C=O stretching modes. mdpi.comnih.gov
DFT calculations also provide crucial information about the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that helps in understanding the chemical reactivity and electronic transitions within the molecule. researchgate.net A molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. tandfonline.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations serve as a powerful computational microscope, providing a detailed view of the dynamic behavior of a ligand-receptor complex at an atomic level. For derivatives of this compound, MD simulations are instrumental in understanding the stability of the compound within a protein's binding site and characterizing the intricate network of interactions that stabilize the complex over time. tandfonline.comnih.govfrontiersin.org
The process begins with a static binding pose, often obtained from molecular docking, which is then subjected to a simulation that calculates the forces between atoms and their subsequent movements over nanoseconds or even microseconds. nih.gov This allows researchers to observe the conformational flexibility of both the ligand and the protein, revealing how they adapt to each other to achieve an optimal binding configuration. bohrium.com
Key insights derived from MD simulations for indole-2-carboxylic acid analogs include:
Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can assess the stability of the binding pose. A stable RMSD indicates that the compound remains securely bound within the active site. mdpi.com
Interaction Analysis: MD trajectories allow for a detailed analysis of specific interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net It can reveal which amino acid residues are critical for binding and the persistence of these interactions throughout the simulation. nih.gov For instance, simulations can confirm the vital role of specific residues, like Glu 121 in the Pim-1 kinase, for the binding of indole derivatives. nih.gov
Solvent Effects: These simulations explicitly model the role of water molecules, providing a more realistic representation of the binding environment and how water may mediate or compete with ligand-protein interactions. nih.gov
Free Energy Calculations: Advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to estimate the binding free energy, offering a quantitative measure of the ligand's affinity for its target. mdpi.com
Table 1: Illustrative MD Simulation Analysis of an Indole-2-Carboxylic Acid Analog in a Kinase Active Site
| Simulation Parameter | Observation | Implication for Drug Design |
|---|---|---|
| Ligand RMSD | Stable fluctuation around 0.15 nm after 10 ns | The compound forms a stable complex with the target protein. |
| Key H-Bonds | Persistent hydrogen bond with the backbone of Glu121 | The carboxylic acid moiety is crucial for anchoring the ligand in the active site. |
| Key Hydrophobic Interactions | Interactions observed with Leu68, Val76, and Ile135 | Modifying the indole core to enhance these interactions could improve potency. |
| Binding Free Energy (MM/GBSA) | Calculated ΔGbind of -45.5 kcal/mol | Indicates a strong and favorable binding affinity. |
By simulating the dynamic nature of the interaction between this compound analogs and their biological targets, MD provides crucial information that guides the rational design of more potent and selective inhibitors. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. orientjchem.orgnih.gov For a series of analogs based on this compound, QSAR is a valuable tool for predicting the activity of novel, unsynthesized compounds and for understanding which molecular properties are key drivers of potency. nih.govmdpi.comnih.gov
A QSAR study involves several key steps:
Data Set Preparation: A collection of structurally related indole derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. ijpsi.org
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including physicochemical, electronic, and topological properties. nih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity. nih.govnih.govbiorxiv.org
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics (e.g., r², q²) and external test sets to ensure its reliability. chemrxiv.org
For indole-2-carboxylic acid derivatives, QSAR studies have revealed that properties such as lipophilicity (logP), electronic characteristics (e.g., highest occupied molecular orbital energy), and steric parameters are often critical for activity. nih.govtandfonline.com For example, a QSAR model for indoloacetamides showed that good inhibitory activity is largely determined by the lipophilicity of the substituent on the indole nitrogen. nih.gov
Table 2: Example of Molecular Descriptors Used in a QSAR Study of this compound Analogs
| Descriptor Type | Descriptor Example | Property Represented | Potential Influence on Activity |
|---|---|---|---|
| Physicochemical | LogP | Lipophilicity/Hydrophobicity | Affects membrane permeability and binding to hydrophobic pockets. |
| Electronic | Dipole Moment | Molecular Polarity | Influences polar interactions and solubility. |
| Topological | Molecular Connectivity Index | Molecular branching and shape | Relates to how well the molecule fits into the binding site. |
| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability | Important for charge-transfer interactions with the target. |
The resulting QSAR equation can guide medicinal chemists in prioritizing which new analogs of this compound to synthesize, focusing on modifications that are predicted to enhance biological activity. nih.govresearchgate.net
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the biological target is unknown or when researchers want to understand the common chemical features of a set of active compounds. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response. mdpi.comimtm.cz
For analogs of this compound, a ligand-based pharmacophore model can be generated by aligning a set of known active inhibitors and identifying the common structural features responsible for their activity. researchgate.net For example, a pharmacophore model for indole derivatives targeting a specific enzyme might include:
A hydrogen bond acceptor feature corresponding to the carboxylic acid oxygen.
A hydrogen bond donor feature from the indole N-H group.
An aromatic ring feature from the indole core itself.
A hydrophobic feature that maps to a specific substituent.
Once a reliable pharmacophore model is developed and validated, it becomes a powerful tool for virtual screening. nih.gov Large chemical databases containing millions of compounds can be rapidly searched to identify molecules that fit the 3D arrangement of the pharmacophore features. mdpi.com This process filters the database down to a manageable number of "hits" that are more likely to be active. These hits can then be subjected to further computational analysis, such as molecular docking, or prioritized for chemical synthesis and biological testing. This approach significantly accelerates the discovery of novel lead compounds that share the essential binding characteristics of the original active molecules but may possess entirely new chemical scaffolds. nih.govresearchgate.net
Table 3: Key Pharmacophoric Features for a Hypothetical Indole-2-Carboxylic Acid-Based Inhibitor
| Pharmacophoric Feature | Corresponding Chemical Group | Type of Interaction | Importance |
|---|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Carboxylic acid carbonyl oxygen | Hydrogen bond | Crucial for anchoring in the active site |
| Hydrogen Bond Donor (HBD) | Indole N-H | Hydrogen bond | Key interaction with backbone or side-chain residues |
| Aromatic Ring (AR) | Indole bicyclic system | π-π stacking | Interaction with aromatic residues like Phe, Tyr, Trp |
| Hydrophobic (HY) | Acetyl group at C5-position | Hydrophobic/van der Waals | Occupies a hydrophobic sub-pocket in the receptor |
Pharmacological and Biological Activities of 5 Acetyl 1h Indole 2 Carboxylic Acid
General Biological Activity Profiles of Indole (B1671886) Derivatives
Indole derivatives are recognized for their broad spectrum of pharmacological activities. researchgate.net The indole scaffold is a privileged structure in drug discovery, present in alkaloids, peptides, and various synthetic compounds that have shown promise in treating a multitude of diseases. researchgate.netbenthamdirect.com The biological versatility of these compounds stems from the unique properties of the indole ring, which is a heteroatomic planar molecule. researchgate.net
Researchers have successfully developed indole-containing drugs for various conditions. researchgate.net The wide-ranging biological activities attributed to indole derivatives include:
Anticancer: Many indole derivatives are known to prevent the proliferation and invasion of cancer cells. benthamdirect.com
Antimicrobial: This class of compounds has demonstrated significant antibacterial and antifungal properties. researchgate.netchula.ac.th
Anti-inflammatory: Indole-based compounds have been reported as inhibitors of enzymes like COX-1 and COX-2. researchgate.net
Antiviral: Derivatives have been developed as antiviral agents, including inhibitors of HIV. nih.govresearchgate.net
Other activities: The list extends to antidiabetic, antioxidant, antimalarial, antitubercular, and anticonvulsant properties, among others. researchgate.netresearchgate.net
The continuous exploration of indole derivatives provides a platform for designing novel therapeutic agents with potentially enhanced efficacy and reduced side effects. researchgate.net
Specific Biological Activities of 5-acetyl-1H-indole-2-carboxylic acid
While the broader class of indole derivatives is well-studied, research into the specific biological activities of this compound and its closely related analogues is ongoing. The following sections detail the current understanding of its pharmacological profile based on studies of indole-2-carboxylic acid derivatives.
Derivatives of indole-2-carboxylic acid have been identified as promising scaffolds for developing new drugs across several therapeutic areas. Their potential applications are diverse, stemming from their varied biological activities. For example, novel aryl indole-2-carboxylic acids have been identified as potent and selective modulators of PPARgamma, suggesting potential in treating type 2 diabetes. nih.gov Furthermore, their utility as inhibitors of enzymes crucial to cancer progression and viral replication highlights their therapeutic potential in oncology and infectious diseases. sci-hub.senih.gov The development of these compounds as anti-inflammatory and analgesic agents is also an area of active research. nih.gov
Indole derivatives are known to possess anti-inflammatory properties. nih.gov Specifically, compounds structurally related to this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov For instance, a series of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which share a similar structural motif, were tested for these effects. nih.gov Quantitative structure-activity relationship (QSAR) studies on these related compounds demonstrated that their anti-inflammatory potency is correlated with the steric and hydrogen-bonding properties of the substituent on the ring. nih.gov Additionally, the hybridization of indole and imidazole[2,1-b]thiazole structures has yielded derivatives with potent anti-inflammatory effects, inhibiting the production of pro-inflammatory cytokines like NO, IL-6, and TNF-α. nih.gov
Table 1: Anti-inflammatory Activity of Selected Indole-2-formamide Benzimidazole[2,1-b]thiazole Derivatives Note: This table shows data for related indole derivatives, not this compound itself.
| Compound | IC₅₀ (NO) (μM) | IC₅₀ (IL-6) (μM) | IC₅₀ (TNF-α) (μM) |
| 13b | 10.992 | 2.294 | 12.901 |
| 13f | >30 | 1.539 | >30 |
| Data sourced from research on LPS-induced inflammation in RAW264.7 cells. nih.gov |
The indole-2-carboxylic acid scaffold is a key feature in the design of novel anticancer agents. sci-hub.red Researchers have designed and synthesized series of 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein for the treatment of liver cancer. nih.gov In one such study, after several rounds of structural optimization, a lead compound (C11) demonstrated significant inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells. nih.gov This compound was found to induce G1-S phase cell cycle arrest in liver cancer cells. nih.gov Other research has focused on 5-bromo-indole-2-carboxylic acid derivatives as inhibitors of EGFR tyrosine kinase, showing antiproliferative activity against lung, liver, and breast cancer cell lines. researchgate.net
Table 2: Inhibitory Activities of a 1H-indole-2-carboxylic acid Derivative (C11) Against Liver Cancer Cell Lines Note: This table shows data for a related indole derivative, not this compound itself.
| Cell Line | IC₅₀ (μM) |
| Bel-7402 | 1.35 ± 0.11 |
| SMMC-7721 | 1.96 ± 0.17 |
| SNU-387 | 2.41 ± 0.23 |
| Hep G2 | 2.87 ± 0.25 |
| Hep 3B | 3.16 ± 0.29 |
| Bel-7402/5-Fu (Resistant) | 1.88 ± 0.14 |
| Data represents the half-maximal inhibitory concentration. nih.gov |
Indole derivatives are well-established as antimicrobial agents. researchgate.netnih.gov Studies on 5-substituted indole-2-carboxamide derivatives have revealed significant antibacterial activity. researchgate.net In a particular study, various derivatives were synthesized by coupling 5-substituted indole-2-carboxylic acids with different amines. researchgate.net Several of these compounds exhibited high inhibitory activity against pathogenic bacteria such as Klebsiella pneumoniae and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values in the range of 0.12–6.25 µg/mL. researchgate.net Interestingly, while the antibacterial activity was pronounced, the compounds showed no antifungal activity in that specific study. researchgate.net Other research on different ester and amide derivatives of indole-2-carboxylic acid has also reported noticeable antifungal activities against Candida strains. fabad.org.tr
Table 3: Antibacterial Activity of Selected 5-Substituted Indole-2-Carboxamide Derivatives Note: This table shows data for related indole derivatives, not this compound itself.
| Compound | Organism | MIC (μg/mL) |
| 14i | K. pneumoniae | 0.12 |
| 14j | K. pneumoniae | 0.25 |
| 14k | K. pneumoniae | 0.25 |
| 14i | E. coli | 0.25 |
| 14j | E. coli | 0.25 |
| 14k | E. coli | 0.25 |
| MIC stands for Minimum Inhibitory Concentration. researchgate.net |
The indole-2-carboxylic acid structure has been identified as a potent scaffold for the development of HIV-1 integrase inhibitors. nih.govnih.gov HIV-1 integrase is a crucial enzyme for the viral life cycle, and its inhibition is a key therapeutic strategy. nih.gov Virtual screening and subsequent chemical synthesis have led to the discovery of indole-2-carboxylic acid derivatives that effectively inhibit the strand transfer activity of HIV-1 integrase. nih.govnih.gov Binding mode analysis shows that the indole core and the C2 carboxyl group can chelate the two Mg²⁺ ions within the active site of the integrase enzyme. nih.govnih.gov Structural optimizations, such as adding a long branch at the C3 position of the indole core, have been shown to markedly increase the inhibitory effect, with some derivatives achieving an IC₅₀ value as low as 0.13 μM. nih.gov This indicates that indole-2-carboxylic acid is a highly promising scaffold for developing novel integrase inhibitors to combat HIV-1, including drug-resistant strains. nih.govnih.gov
Antioxidant Potentials
The indole-2-carboxylic acid framework is a key structural component in molecules investigated for their antioxidant properties. chula.ac.th Research into novel derivatives has highlighted this potential. For instance, in one study, two series of new indole-2-carboxylic acid derivatives were synthesized, starting from the acylation of indole-2-carboxylic acid to produce 1-acetyl-1H-indole-2-carboxylic acid, which served as a precursor. researchgate.net Subsequent modifications led to compounds that were screened for antioxidant activity. researchgate.net Among the synthesized derivatives, specific compounds, namely 3g, 5b, and 5c, were identified as having notable antioxidant potential. researchgate.net
The antioxidant capabilities of indole derivatives are often linked to their ability to scavenge free radicals. mdpi.com For example, 5-methoxyindole-2-carboxylic acid (5MICA), a related compound, has demonstrated beneficial neuroprotective action against ischemic stroke by reducing oxidative stress. mdpi.commdpi.com This suggests that the indole core, which is central to this compound, contributes to these antioxidant effects.
| Compound | Observation | Reference |
|---|---|---|
| Compound 3g (an N-substituted derivative) | Showed higher antioxidant activity compared to other compounds in its series. | researchgate.net |
| Compound 5b (N-(4-hydroxyphenyl)-1H-indole-2-carboxamide) | Exhibited potential antioxidant activity. | researchgate.net |
| Compound 5c (N-(4-chlorophenyl)-1H-indole-2-carboxamide) | Exhibited potential antioxidant activity. | researchgate.net |
| 5-methoxyindole-2-carboxylic acid (5MICA) | Demonstrated neuroprotective effects by decreasing oxidative stress. | mdpi.com |
Mechanisms of Action (Hypothesized and Investigated)
The biological effects of this compound and its analogues are mediated through various mechanisms, including the modulation of enzymes, interaction with cell surface and nuclear receptors, and interference with specific molecular pathways.
The indole-2-carboxylic acid scaffold has proven to be a potent template for designing enzyme inhibitors. chula.ac.th A significant area of investigation has been its role in inhibiting HIV-1 integrase, a crucial enzyme for viral replication. mdpi.comnih.govrsc.org
HIV-1 Integrase Inhibition: Derivatives of indole-2-carboxylic acid have been identified as effective HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comrsc.org The proposed mechanism involves the indole core and the C2 carboxyl group chelating with two magnesium ions (Mg²⁺) within the active site of the integrase enzyme. mdpi.comnih.govrsc.orgplu.mxresearchgate.net This interaction is critical for inhibiting the enzyme's function. Structural optimizations of the parent compound have led to derivatives with significantly enhanced inhibitory effects, achieving IC₅₀ values as low as 0.13 µM. mdpi.comnih.govplu.mx
Other Enzyme Targets: Beyond HIV-1 integrase, this chemical family has been explored for activity against other enzymes.
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): Certain indole-2-carboxylic acid derivatives have been identified as dual inhibitors of IDO1 and TDO, enzymes involved in tryptophan metabolism that are overexpressed in many cancers. sci-hub.se
Fructose-1,6-bisphosphatase (FBPase): A series of 7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized and found to be allosteric inhibitors of FBPase, a target for anti-diabetic agents. researchgate.net
Cholinesterases: Esters of indole-2-carboxylic acid have been evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase. nih.gov
| Compound/Derivative Series | Enzyme Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 20a | HIV-1 Integrase | 0.13 µM | mdpi.comnih.govplu.mx |
| Compound 17a | HIV-1 Integrase | 3.11 µM | rsc.orgresearchgate.netnih.gov |
| Compound 9o-1 | IDO1 / TDO | 1.17 µM / 1.55 µM | sci-hub.se |
| Compound 3.9 | FBPase | 0.99 µM | researchgate.net |
Analogues of this compound have been shown to interact with G protein-coupled receptors (GPCRs), which are important therapeutic targets. csic.es
Cannabinoid CB1 Receptor Modulation: The indole-2-carboxamide scaffold is a well-established template for developing allosteric modulators of the cannabinoid CB1 receptor. nih.govnih.gov These compounds bind to a site on the receptor distinct from the primary (orthosteric) binding site, allowing them to modulate the effects of endogenous cannabinoids. csic.es Depending on the specific signaling pathway being studied, these modulators can act as positive or negative allosteric modulators. nih.gov For example, the prototypical modulator ORG27569, an indole-2-carboxamide, enhances agonist binding while decreasing Gᵢ coupling activity. nih.gov
The biological activities of indole-2-carboxylic acid derivatives often stem from their interactions with key components of cellular signaling pathways.
NF-κB Signaling Pathway: Derivatives of indoline-2-carboxylic acid (a reduced form of the indole ring) have demonstrated potent inhibitory activity against NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). researchgate.netnih.gov The NF-κB pathway is a critical regulator of inflammatory responses, and its excessive activation is linked to various diseases, including cancer. researchgate.net Inhibition of this pathway is a significant mechanism for the anti-inflammatory effects of these compounds.
HIV-1 Integrase and Viral DNA Interaction: In the context of HIV-1 inhibition, beyond the chelation of Mg²⁺ ions, specific derivatives of indole-2-carboxylic acid have shown additional molecular interactions. Binding mode analysis revealed that certain analogues, such as compound 17a, feature a C6 halogenated benzene (B151609) ring that can effectively bind with viral DNA (specifically the dC20 nucleotide) through a π–π stacking interaction. rsc.orgresearchgate.netnih.gov This dual mechanism—enzyme active site chelation and interaction with the DNA substrate—contributes to their potent antiviral activity.
Structure-Activity Relationship (SAR) Studies on this compound Analogues
Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of compounds based on the indole-2-carboxylic acid scaffold. These studies reveal how chemical modifications at different positions of the indole ring and its side chains influence biological activity.
For CB1 receptor allosteric modulators , key structural requirements have been identified. These include an electron-withdrawing group (such as a chloro group) at the C5-position and a specific chain length at the C3-position of the indole ring. nih.govnih.gov Furthermore, modifications to the N-phenylethyl side chain, particularly the amino substituent on the phenyl ring, significantly impact both binding affinity and allosteric cooperativity. nih.govnih.gov
In the development of HIV-1 integrase inhibitors , SAR studies have shown that introducing a halogenated benzene ring at the C6 position of the indole core enhances the interaction with viral DNA. mdpi.comrsc.org Additionally, incorporating a long branch at the C3 position improves interaction with a hydrophobic cavity near the enzyme's active site, markedly increasing inhibitory effect. mdpi.comnih.govplu.mx
For apoptosis-inducing agents, SAR on indole-2-carboxylic acid benzylidene-hydrazides found that substitution at the C3-position of the indole ring was important for activity. nih.gov A significant 20-fold increase in apoptotic activity was achieved by optimizing substituents on both the indole and benzene rings. nih.gov
The specific influence of the acetyl group at the C5 position of the indole-2-carboxylic acid scaffold has not been extensively detailed in comparative biological studies. However, the introduction of an acetyl group via Friedel-Crafts acylation is a key synthetic step used in the preparation of more complex analogues, such as those targeting the CB1 receptor. nih.gov In SAR studies of N-arylsulfonyl-3-acetylindole derivatives as HIV-1 inhibitors, it was noted that derivatives containing an acetyl group were more active. rjpn.org While this pertains to a 3-acetylindole, it suggests that the acetyl group can be a favorable feature for certain biological activities. rjpn.orgresearchgate.net The acetyl group, being an electron-withdrawing group, can modulate the electronic properties of the indole ring, which in turn can influence binding affinity and interaction with biological targets.
Table of Mentioned Compounds
| Compound Name |
|---|
| 1-acetyl-1H-indole-2-carboxylic acid |
| This compound |
| 5-chloro-1H-indole-2-carboxylic acid |
| 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H–indole-2-carboxamide (ORG27569) |
| 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide |
| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide |
| 5-methoxyindole-2-carboxylic acid (5MICA) |
| 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide |
| 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid (Compound 20a) |
| 6-bromo-1H-indole-2-carboxylic acid |
| 7-nitro-1H-indole-2-carboxylic acid |
| Indole-2-carboxylic acid |
| Indoline-2-carboxylic acid |
| N-(4-chlorophenyl)-1H-indole-2-carboxamide |
| N-(4-hydroxyphenyl)-1H-indole-2-carboxamide |
Impact of Carboxylic Acid Group Modificationsresearchgate.net
The carboxylic acid moiety at the C2 position of the indole ring is a critical pharmacophore that significantly influences the biological activity of these compounds. Its modification into esters or amides has been a common strategy to modulate potency, selectivity, and pharmacokinetic properties.
For instance, in the context of HIV-1 integrase inhibition, the carboxylic acid group of indole-2-carboxylic acid derivatives plays a crucial role by chelating with two magnesium ions (Mg²⁺) within the active site of the enzyme. mdpi.comnih.gov This interaction is essential for the inhibitory activity, and modifications that remove or significantly alter this chelating ability are likely to reduce or abolish the antiviral effect. mdpi.comnih.gov
In other therapeutic areas, such as the development of cannabinoid receptor 1 (CB1) allosteric modulators, the carboxylic acid has been converted to carboxamides. A series of substituted 1H-indole-2-carboxamides were synthesized and evaluated for their CB1 allosteric modulating activity. nih.gov This modification from a carboxylic acid to a carboxamide was found to be compatible with, and in some cases beneficial for, the desired pharmacological activity. For example, the conversion of 5-chloro-1H-indole-2-carboxylic acid to various N-substituted carboxamides led to compounds with potent negative allosteric modulation of the CB1 receptor. nih.gov
Furthermore, the synthesis of indole-2-carboxamides from indole-2-carboxylic acid has been explored for developing compounds with antioxidant properties. eurjchem.comresearchgate.net The conversion of the acid to its acid chloride followed by coupling with substituted anilines resulted in a series of indole-2-carboxamides, some of which exhibited significant antioxidant activity. eurjchem.comresearchgate.net
The following table summarizes the impact of modifying the carboxylic acid group on the biological activity of indole-2-carboxylic acid derivatives.
| Original Functional Group | Modified Functional Group | Biological Target/Activity | Impact of Modification |
| Carboxylic Acid | Carboxamide | CB1 Receptor Allosteric Modulation | Maintained or enhanced negative allosteric modulatory activity. nih.gov |
| Carboxylic Acid | Carboxamide | Antioxidant Activity | Some derivatives showed potent antioxidant activity. eurjchem.comresearchgate.net |
| Carboxylic Acid | Ester | Intermediate for further synthesis | Protection of the carboxylic acid for subsequent reactions. mdpi.comnih.govnih.gov |
| Carboxylic Acid | - | HIV-1 Integrase Inhibition | Essential for activity through chelation of Mg²⁺ ions. mdpi.comnih.gov |
Effects of Substituents at Other Indole Positionsnih.gov
The pharmacological profile of indole-2-carboxylic acid derivatives is also heavily influenced by the nature and position of substituents on the indole ring.
Position 3: The introduction of short alkyl groups at the C3 position of the indole ring has been shown to enhance the potency of 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. nih.gov In the context of HIV-1 integrase inhibitors, the addition of a long branch at the C3 position can improve the interaction with a hydrophobic cavity near the active site of the enzyme, thereby increasing inhibitory activity. mdpi.com
Position 4: For CysLT1 antagonists based on the 1H-indole-2-carboxylic acid scaffold, substitutions at the C4 position of the indole ring were found to be the least favorable for activity. researchgate.net
Position 5: The presence of a chloro or fluoro group at the C5 position of the indole ring was found to enhance the potency of 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. nih.gov The introduction of a nitro group at the C5 position has also been utilized as a starting point for further chemical modifications in the development of HIV-1 integrase inhibitors. nih.gov
Position 6: The introduction of a halogenated benzene ring at the C6 position of indole-2-carboxylic acid derivatives markedly improved their inhibitory effect against HIV-1 integrase, likely due to π-π stacking interactions with viral DNA. nih.gov For dual inhibitors of IDO1 and TDO, a 6-acetamido or 6-ethylamine group was favorable for increasing inhibitory activity. sci-hub.se
Position 7: In the development of CysLT1 selective antagonists, methoxy (B1213986) group substitutions at the C7 position of the indole ring were found to be the most favorable for activity. researchgate.net
The following table provides a summary of the effects of substituents at various positions of the indole ring on the biological activity of indole-2-carboxylic acid derivatives.
| Position of Substitution | Substituent | Biological Target/Activity | Effect on Activity |
| 3 | Short alkyl groups | CB1 Receptor Allosteric Modulation | Enhanced potency. nih.gov |
| 3 | Long branch | HIV-1 Integrase Inhibition | Increased inhibitory activity. mdpi.com |
| 4 | Various substituents | CysLT1 Antagonism | Least favorable position for activity. researchgate.net |
| 5 | Chloro, Fluoro | CB1 Receptor Allosteric Modulation | Enhanced potency. nih.gov |
| 5 | Nitro | HIV-1 Integrase Inhibition | Intermediate for further synthesis. nih.gov |
| 6 | Halogenated benzene | HIV-1 Integrase Inhibition | Markedly improved inhibitory effect. nih.gov |
| 6 | Acetamido, Ethylamine | IDO1/TDO Inhibition | Favorable for increasing inhibitory activity. sci-hub.se |
| 7 | Methoxy | CysLT1 Antagonism | Most favorable position for activity. researchgate.net |
Preclinical Research and Therapeutic Potential
In Vitro Studies
In vitro studies, which are conducted in a controlled environment outside of a living organism, are fundamental to understanding the biological activity of a compound. For 5-acetyl-1H-indole-2-carboxylic acid and its related analogs, these studies have primarily involved cell-based and enzyme assays to elucidate their mechanism of action and therapeutic promise.
Cell-based Assays
Cell-based assays are crucial for evaluating the effect of a compound on cellular processes. Derivatives of the indole-2-carboxylic acid scaffold have demonstrated significant activity in various cell-based models. For instance, a series of indole-2-carboxylic acid benzylidene-hydrazides were identified as potent inducers of apoptosis through a high-throughput screening assay using T47D breast cancer cells. The screening hit, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide, was found to arrest these cells in the G2/M phase of the cell cycle and induce programmed cell death. nih.gov Further structure-activity relationship (SAR) studies revealed that modifications at the 3 and 5-positions of the indole (B1671886) ring, as well as on the benzene (B151609) ring, could significantly enhance apoptotic activity. nih.gov
In the context of liver cancer, novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein. One such derivative, compound C11, exhibited potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells. nih.gov This compound was also shown to induce G1-S phase cell cycle arrest in liver cancer cells, highlighting its potential as an antitumor agent. nih.gov
The following table summarizes the findings from key cell-based assays involving indole-2-carboxylic acid derivatives.
| Compound Class | Cell Line | Assay Type | Key Findings |
| Indole-2-carboxylic acid benzylidene-hydrazides | T47D (Breast Cancer) | Caspase Activation, Growth Inhibition, Flow Cytometry | Induced apoptosis and cell cycle arrest at the G2/M phase. nih.gov |
| 1H-indole-2-carboxylic acid derivatives | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B (Liver Cancer) | Anti-proliferation, Trans-well, Cell Apoptosis | Demonstrated significant antitumor potential and induced G1-S phase cell cycle arrest. nih.gov |
Enzyme Assays
Enzyme assays are performed to determine the inhibitory or activating effect of a compound on a specific enzyme. The indole-2-carboxylic acid scaffold has been identified as a promising inhibitor of HIV-1 integrase, a key enzyme in the viral life cycle. nih.gov In one study, indole-2-carboxylic acid itself was found to inhibit the strand transfer activity of integrase with an IC50 value of 32.37 μM. nih.gov Structural optimizations of this scaffold led to the development of derivatives with significantly improved inhibitory effects. nih.gov The core of the indole-2-carboxylic acid was observed to chelate with two Mg2+ ions within the active site of the integrase enzyme. nih.gov
The following table presents the results of enzyme inhibition assays for indole-2-carboxylic acid and its derivatives.
| Compound/Derivative | Target Enzyme | Assay Type | IC50 Value |
| Indole-2-carboxylic acid | HIV-1 Integrase | Strand Transfer Inhibition | 32.37 μM nih.gov |
| Derivative 20a | HIV-1 Integrase | Strand Transfer Inhibition | 0.13 μM nih.gov |
In Vivo Studies
Following promising in vitro results, in vivo studies in animal models are essential to evaluate the efficacy and pharmacokinetic properties of a potential drug candidate in a living organism.
Animal Models for Efficacy Evaluation
Pharmacokinetic and Pharmacodynamic Characteristics of Analogs
The pharmacokinetic and pharmacodynamic properties of indole-2-carboxylic acid analogs have been investigated to assess their drug-like properties. For instance, the derivative C11, which targets the 14-3-3η protein, was found to have a moderate half-life (T1/2) and clearance (CL) values in liver microsomes, suggesting reasonable metabolic stability. nih.gov Furthermore, this compound was found to be relatively safe against the hERG channel, which is an important consideration for cardiac safety. nih.gov
Development as a Lead Compound for Drug Development
The indole-2-carboxylic acid scaffold has been recognized as a valuable starting point for the development of new therapeutic agents. nih.govresearchgate.net Its versatility allows for structural modifications at various positions of the indole ring, which can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.gov
The discovery of indole-2-carboxylic acid as an inhibitor of HIV-1 integrase has spurred further structural optimization efforts to enhance its antiviral activity. nih.govnih.gov Similarly, its identification as a scaffold for developing apoptosis inducers and antitumor agents highlights its potential in cancer drug discovery. nih.govnih.gov The ability to synthesize a variety of derivatives and study their structure-activity relationships makes this compound and its analogs attractive candidates for lead optimization programs in medicinal chemistry.
Future Research Directions in Pharmaceutical Applications
The indole-2-carboxylic acid scaffold is a promising framework in medicinal chemistry, with research consistently demonstrating its potential across various therapeutic areas. Future research on this compound and its derivatives is poised to build upon these foundational findings, aiming to develop novel therapeutics with improved efficacy and specificity. Key future research directions will likely concentrate on antiviral, anticancer, and anti-inflammatory applications.
A significant area of future investigation lies in the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). The indole-2-carboxylic acid nucleus has been identified as a critical component that can chelate with two Mg2+ ions within the active site of the integrase enzyme. rsc.orgnih.gov This interaction is crucial for inhibiting the strand transfer process, a vital step in the HIV-1 life cycle. rsc.orgnih.gov Further structural modifications of the this compound molecule could lead to the development of more potent INSTIs. Research will likely focus on introducing different substituents at various positions of the indole ring to enhance binding affinity and overcome drug resistance, a common challenge with existing antiviral therapies. rsc.orgnih.gov
Another promising avenue for future research is in the field of oncology, specifically targeting the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). These enzymes are implicated in tumor immune evasion. sci-hub.se Derivatives of indole-2-carboxylic acid have shown potential as dual inhibitors of IDO1 and TDO. sci-hub.se Future studies on this compound could explore its potential as a scaffold for developing new cancer immunotherapies. The goal would be to design derivatives that can effectively block the activity of these enzymes, thereby restoring the host's immune response against cancer cells.
The antiproliferative properties of indole derivatives also warrant further exploration. Research has shown that certain indole-2-carboxamides exhibit potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. mdpi.com Future research could focus on synthesizing and evaluating this compound-based amides as potential multi-target antiproliferative agents.
Furthermore, the anti-inflammatory and antioxidant potential of indole-2-carboxylic acid analogues presents another exciting research direction. eurjchem.com Chronic inflammation and oxidative stress are underlying factors in many diseases, including neurodegenerative disorders and cancer. Future investigations could aim to develop derivatives of this compound with enhanced antioxidant and anti-inflammatory properties.
Finally, the development of novel compounds targeting the 14-3-3η protein for the treatment of liver cancer is a recent and promising area. nih.gov Derivatives of 1H-indole-2-carboxylic acid have been designed and synthesized with this target in mind. nih.gov This opens up the possibility of exploring this compound as a basis for developing new targeted therapies for hepatocellular carcinoma. nih.gov
Table 1: Potential Therapeutic Targets for this compound Derivatives
| Therapeutic Area | Target | Potential Application |
| Antiviral | HIV-1 Integrase | Treatment of HIV-1 infections rsc.orgnih.govnih.govmdpi.comnih.gov |
| Oncology | IDO1/TDO | Cancer Immunotherapy sci-hub.se |
| Oncology | VEGFR-2 | Anti-angiogenesis Therapy mdpi.com |
| Oncology | 14-3-3η protein | Targeted therapy for liver cancer nih.gov |
| Anti-inflammatory | - | Treatment of inflammatory diseases eurjchem.com |
| Antioxidant | - | Prevention/treatment of diseases associated with oxidative stress eurjchem.com |
Table 2: Key Research Focus Areas for Future Development
| Research Focus | Objective |
| Structural Optimization | To enhance binding affinity, selectivity, and overcome drug resistance. rsc.orgnih.govmdpi.comnih.gov |
| Synthesis of Novel Derivatives | To explore a wider range of biological activities and identify lead compounds. sci-hub.semdpi.comeurjchem.com |
| Investigation of New Targets | To expand the therapeutic potential to other diseases. nih.gov |
| Preclinical Evaluation | To assess the efficacy and pharmacokinetic profiles of promising candidates. |
Q & A
How can researchers optimize the synthesis of 5-acetyl-1H-indole-2-carboxylic acid derivatives to improve yield and purity?
Answer: Optimizing synthesis involves selecting appropriate reaction conditions (e.g., solvent polarity, temperature) and purification techniques. For example, hydrolysis of ester precursors (e.g., ethyl 5-chloro-3-alkyl-1H-indole-2-carboxylate) using NaOH under reflux, followed by acidification to precipitate the carboxylic acid, can yield high-purity products . Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1:6 substrate-to-base ratio) minimizes side reactions. Post-synthesis purification via recrystallization or column chromatography, guided by calculated logP (e.g., 1.63 for related indole derivatives) and PSA (e.g., 90.39 Ų), enhances purity .
What strategies address discrepancies in reported physicochemical properties of this compound?
Answer: Discrepancies in properties like melting point or solubility often arise from polymorphic forms or impurities. Researchers should validate data using standardized methods:
- Melting point : Differential scanning calorimetry (DSC) to identify polymorphs.
- Solubility : HPLC or UV-Vis spectroscopy in buffered solutions (pH 4–8) to account for ionization (pKa ~4.09) .
- LogP : Reverse-phase HPLC to measure partitioning behavior, cross-referenced with computational models (e.g., 1.63–1.41 predicted) .
Documenting experimental conditions (e.g., humidity, heating rate) ensures reproducibility .
How to design stability studies for this compound under varying storage conditions?
Answer: Stability studies should assess:
- Thermal stability : Accelerated aging at 40–60°C for 1–3 months, monitoring decomposition via HPLC .
- Photostability : Exposure to UV/visible light (ICH Q1B guidelines) to detect photodegradants.
- Humidity effects : Storage at 75% relative humidity to evaluate hydrolysis or hygroscopicity.
Use mass spectrometry (MS) and NMR to identify degradation products (e.g., deacetylation or oxidation) . Note that limited stability data for indole derivatives necessitates empirical testing .
What analytical techniques best characterize this compound in complex mixtures?
Answer:
- Structural confirmation : Single-crystal X-ray diffraction (e.g., R factor ≤0.054) for absolute configuration , complemented by H/C NMR for functional groups (e.g., acetyl and carboxylic protons).
- Purity assessment : HPLC with UV detection (λ = 254–280 nm for indole chromophores) .
- Quantitative analysis : LC-MS/MS using deuterated internal standards (e.g., d2-acetic acid derivatives) to mitigate matrix effects .
How to conduct systematic SAR studies on this compound derivatives?
Answer: SAR studies require:
- Substituent variation : Introduce groups at positions 3, 5, or 7 (e.g., alkyl, halogens) to modulate electronic and steric effects. For example, 5-fluoro substitution increases bioavailability (logP = 1.63) .
- Biological assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .
- Computational modeling : Docking studies (e.g., AutoDock) to predict interactions with active sites, validated by crystallographic data .
How can researchers resolve contradictions in toxicity profiles of indole-2-carboxylic acid derivatives?
Answer: Contradictions may arise from impurity profiles or assay variability. Mitigation strategies include:
- Toxicogenomics : RNA sequencing to identify gene expression changes in cell lines exposed to the compound.
- Metabolite profiling : LC-HRMS to detect reactive metabolites (e.g., quinone imines) that may cause cytotoxicity .
- Cross-referencing regulatory data : Confirm absence of carcinogenicity via IARC or NTP databases, as seen for related indoles .
What synthetic routes are viable for introducing acetyl groups to the indole-2-carboxylic acid scaffold?
Answer: Acetylation can be achieved via:
- Friedel-Crafts acylation : Using acetyl chloride/AlCl₃ in anhydrous dichloromethane, though regioselectivity at position 5 must be controlled .
- Protection-deprotection strategies : Temporarily protect the carboxylic acid (e.g., as a methyl ester) to direct acetylation, followed by hydrolysis .
Monitor reaction regiochemistry via H NMR (e.g., acetyl proton at δ 2.6 ppm) .
How to ensure reproducibility in indole-2-carboxylic acid derivative synthesis across labs?
Answer: Standardize protocols using:
- Catalyst purity : Use ≥99% Pd catalysts for cross-coupling reactions to avoid batch variability.
- Stoichiometry : Precisely control reagent ratios (e.g., 1.2 eq. acetylating agent per indole).
- Analytical benchmarks : Provide reference H NMR (e.g., in DMSO-d6) and HPLC retention times in supplementary data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
